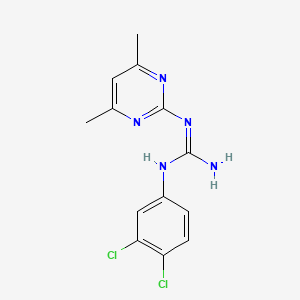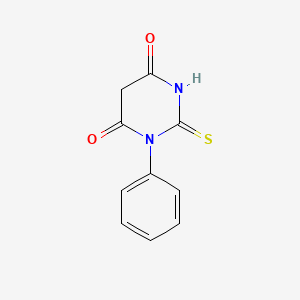
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is a complex organic compound characterized by the presence of a bromobenzyl group, a phenylsulfonyl group, and an isopropyl group attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide typically involves multiple steps:
-
Formation of the Bromobenzyl Intermediate: : The initial step involves the bromination of benzyl chloride using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is carried out under reflux conditions in a suitable solvent such as carbon tetrachloride.
-
Sulfonylation: : The bromobenzyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine. This reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions.
-
Amidation: : The final step involves the coupling of the sulfonylated intermediate with isopropylglycine. This step is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial processes might include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recycling and purification steps would be implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
-
Substitution: : The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols. This reaction is often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Palladium catalyst with boronic acids in a Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions makes it a useful probe for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromobenzyl and sulfonyl groups suggests possible applications in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site. The bromobenzyl group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in designing molecules with enhanced binding affinity or selectivity.
Eigenschaften
Molekularformel |
C18H21BrN2O3S |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14(2)20-18(22)13-21(12-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
FKAGRMZYMYSKOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)
![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)

![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621834.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![ethyl 2-[(4,4-dimethyl-16-oxo-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-14-yl)sulfanyl]acetate](/img/structure/B11621840.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)
![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)
